molecular formula C6H12N2O2 B1627886 N-methylmorpholine-2-carboxamide CAS No. 135072-21-8

N-methylmorpholine-2-carboxamide

Cat. No.: B1627886
CAS No.: 135072-21-8
M. Wt: 144.17 g/mol
InChI Key: JOFDGSQZWZFPJC-UHFFFAOYSA-N
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Description

N-methylmorpholine-2-carboxamide is a chemical compound with the molecular formula C6H12N2O2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxamide group at the second position of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylmorpholine-2-carboxamide can be synthesized through several methods. One common approach involves the amidation of N-methylmorpholine with a carboxylic acid derivative. This reaction typically requires the use of coupling reagents such as carbodiimides or acyl chlorides to activate the carboxylic acid group, facilitating the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-methylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylmorpholine N-oxide, while reduction can produce N-methylmorpholine .

Scientific Research Applications

N-methylmorpholine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of amide bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A related compound with a similar structure but lacking the carboxamide group.

    Morpholine-2-carboxamide: Similar to N-methylmorpholine-2-carboxamide but without the N-methyl substitution.

    N-methylmorpholine N-oxide: An oxidized derivative of N-methylmorpholine

Uniqueness

This compound is unique due to the presence of both the N-methyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-methylmorpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-7-6(9)5-4-8-2-3-10-5/h5,8H,2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFDGSQZWZFPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606410
Record name N-Methylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-21-8
Record name N-Methylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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